dimethyl 1H-pyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 1H-pyrazole-3,5-dicarboxylate is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. The pyrazole ring is a five-membered planar ring with two adjacent nitrogen atoms. Dimethyl 1H-pyrazole-3,5-dicarboxylate is a derivative of this family, where the 3 and 5 positions on the ring are substituted with carboxylate groups, and the hydrogens on these carboxylate groups are replaced with methyl groups.
Synthesis Analysis
The synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate and its derivatives can be achieved through various methods. One efficient method involves the reaction of 1,3-dialkynes with hydrazine, which proceeds smoothly under mild conditions in dimethyl sulfoxide, yielding 3,5-disubstituted pyrazoles in satisfactory to excellent yields . Another approach for synthesizing substituted pyrazoles is the 3+2 annulation method, which uses (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride in acetic acid under reflux conditions . Additionally, the condensation of 1,3-diketones with hydrazine in ethanol has been used to synthesize new 3,5-diaryl-1H-pyrazoles .
Molecular Structure Analysis
The molecular structure of dimethyl 1H-pyrazole-3,5-dicarboxylate derivatives has been characterized using various spectroscopic methods and crystallography. For instance, the crystal structure of a novel pyrazole derivative was confirmed using single crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions that stabilize the structure . Similarly, the crystal structures of new 3,5-diaryl-1H-pyrazoles have been determined, showing N–H…N intermolecular hydrogen bonds forming dimers .
Chemical Reactions Analysis
Dimethyl 1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions. For example, sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates have been observed, leading to the formation of 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters . Additionally, the title compound can be synthesized from dimethyl 1H-pyrazole-3,5-dicarboxylate and 4-(bromomethyl)benzonitrile, with the crystal structure stabilized by π–π stacking interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 1H-pyrazole-3,5-dicarboxylate derivatives have been studied using various techniques. FT-IR and theoretical studies have been conducted to understand the vibrational modes and interactions in complexes of 3,5-dimethyl-1H-pyrazole-1-carboxamidine . The reactivity of 3,5-dimethylpyrazole derivatives under phase transfer catalysis and ultrasonic irradiation conditions has been investigated, revealing kinetic parameters and reaction rates . Furthermore, the stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate has been studied, yielding propanohydrazides with determined X-ray structures .
Scientific Research Applications
Application in Cancer Research
Scientific Field: Biomedical Sciences
Methods of Application: The derivatives were obtained by reacting N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs 2 CO 3 in methanol .
Results or Outcomes: Two derivatives at a concentration of 160 µM were found to increase the cell death rate to 50%, and two other derivatives increased the cell death rate by up to 40% .
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Methods of Application: The compound is combined with Chromium (VI) oxide for the oxidation of primary and secondary alcohols to carbonyl compounds .
Results or Outcomes: The reaction with malonic esters gives a family of cross-conjugated monomeric betaines .
Application in Material Science
Scientific Field: Material Science
Methods of Application: The specific methods of application are not provided in the source .
Results or Outcomes: The specific results or outcomes are not provided in the source .
Application in Drug Development
Scientific Field: Pharmaceutical Sciences
Methods of Application: The specific methods of application are not provided in the source .
Results or Outcomes: The specific results or outcomes are not provided in the source .
Application in Electrographic Developers
Scientific Field: Material Science
Methods of Application: The compound is obtained by selective cyanoacetylation of aminophenols, followed by treatment of the products with methacrylic anhydride and radical polymerization of the esters by the action of bis-azoisobutyronitrile (AIBN) .
Results or Outcomes: The specific results or outcomes are not provided in the source .
Application in Chemical Synthesis
Scientific Field: Chemical Synthesis
Methods of Application: The specific methods of application are not provided in the source .
Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-5(9-8-4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQVJNEQSWAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363300 | |
Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
4077-76-3 | |
Record name | dimethyl 1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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